molecular formula C16H16O2 B11942852 1,4-Dimethoxy-2-(2-phenylvinyl)benzene

1,4-Dimethoxy-2-(2-phenylvinyl)benzene

Cat. No.: B11942852
M. Wt: 240.30 g/mol
InChI Key: KUPZMZKMMSWRSG-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-(2-phenylvinyl)benzene is an organic compound with the molecular formula C16H16O2 It is a derivative of benzene, characterized by the presence of two methoxy groups and a phenylvinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-2-(2-phenylvinyl)benzene can be synthesized through several methods. . The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-(2-phenylvinyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenylvinyl group to a phenylethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile and a catalyst, such as aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenylethyl derivatives. Substitution reactions can result in a variety of substituted benzene derivatives.

Scientific Research Applications

1,4-Dimethoxy-2-(2-phenylvinyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-(2-phenylvinyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming stable intermediates that can further react to produce various products. Its methoxy groups can also participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

1,4-Dimethoxy-2-(2-phenylvinyl)benzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1,4-dimethoxy-2-(2-phenylethenyl)benzene

InChI

InChI=1S/C16H16O2/c1-17-15-10-11-16(18-2)14(12-15)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3

InChI Key

KUPZMZKMMSWRSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC2=CC=CC=C2

Origin of Product

United States

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